2-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
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Description
The compound “2-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one” is a derivative of chromen-4-one with a pyrrolidine-1-carbonyl group attached at the 2-position and a thiophene ring attached at the 3-position of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and any conformational isomers.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The carbonyl group could undergo nucleophilic addition reactions, and the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carbonyl group could influence its polarity and reactivity .Scientific Research Applications
Synthesis and Chemical Properties 2-(3-(thiophen-2-yl)pyrrolidine-1-carbonyl)-4H-chromen-4-one is involved in various chemical syntheses and applications, highlighting its versatility in the creation of complex molecules. For instance, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones showcases an intramolecular coupling reaction, demonstrating its reactivity and potential in creating angular tricyclic compounds with significant yields (Jindal et al., 2014). Additionally, its derivatives are synthesized to explore novel heterocyclic systems, such as pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives, further emphasizing its utility in constructing biologically relevant compounds with potential antimicrobial activities (Bansode et al., 2011).
Applications in Material Science In material science, derivatives of this compound contribute to the development of novel conducting polymers. For example, novel poly(2,5-dithienylpyrrole) derivatives are synthesized for their potential applications in electrochromic devices, indicating the compound's significance in advancing optoelectronic materials (Yigit et al., 2015).
Biological Applications On the biological front, the compound's derivatives are investigated for their antifibrotic properties, presenting a potential therapeutic avenue for treating fibrosis without adverse effects on liver and kidney functions (Ismail & Noaman, 2005). This underscores its potential in medicinal chemistry for the development of new treatments.
properties
IUPAC Name |
2-(3-thiophen-2-ylpyrrolidine-1-carbonyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-14-10-16(22-15-5-2-1-4-13(14)15)18(21)19-8-7-12(11-19)17-6-3-9-23-17/h1-6,9-10,12H,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJTVNMUVJYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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